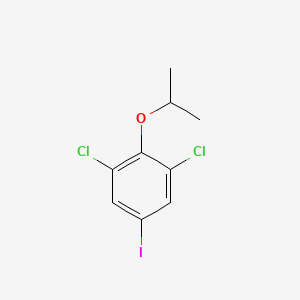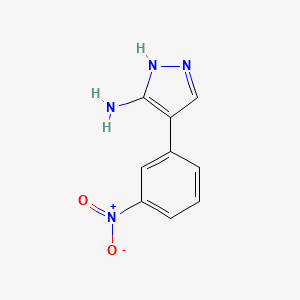
Benzyl 3-benzylideneazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-benzylideneazetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of an azetidine ring, a benzylidene group, and a benzyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-benzylideneazetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include benzyl azetidine-1-carboxylate, benzaldehyde, and a suitable base such as sodium hydroxide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzyl 3-oxoazetidine-1-carboxylate.
Reduction: Formation of benzyl 3-benzylazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-benzylideneazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl 3-benzylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Benzyl azetidine-1-carboxylate
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-oxoazetidine-1-carboxylate
Comparison: Benzyl 3-benzylideneazetidine-1-carboxylate is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to benzyl azetidine-1-carboxylate, it has enhanced reactivity and potential for forming more complex derivatives. The presence of the benzylidene group also influences its interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
benzyl 3-benzylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C18H17NO2/c20-18(21-14-16-9-5-2-6-10-16)19-12-17(13-19)11-15-7-3-1-4-8-15/h1-11H,12-14H2 |
Clave InChI |
SPAOVTLPXRQTKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2)CN1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)



![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)

![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)



